molecular formula C17H15BrN4O4 B603929 N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120289-41-9

N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603929
CAS No.: 1120289-41-9
M. Wt: 419.2g/mol
InChI Key: CYSYOIYFICISNJ-UHFFFAOYSA-N
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Description

N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a furan ring with a bromine substituent, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the furan ring, and the final coupling to form the carboxamide group. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

    Introduction of the Furan Ring: The furan ring can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS).

    Coupling Reactions: The final step involves coupling the furan ring with the quinazoline core using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine substituent can be reduced to form the corresponding hydrogenated furan.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones

    Reduction: Hydrogenated furan derivatives

    Substitution: Various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the furan ring and bromine substituent can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide
  • N-(3-{[(5-bromofuran-2-yl)methyl]amino}propyl)-N-methylaniline

Uniqueness

N-{3-[(5-bromo-2-furoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazoline core, furan ring, and carboxamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1120289-41-9

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2g/mol

IUPAC Name

N-[3-[(5-bromofuran-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H15BrN4O4/c18-13-7-6-12(26-13)16(24)19-8-3-9-20-17(25)14-21-11-5-2-1-4-10(11)15(23)22-14/h1-2,4-7H,3,8-9H2,(H,19,24)(H,20,25)(H,21,22,23)

InChI Key

CYSYOIYFICISNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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